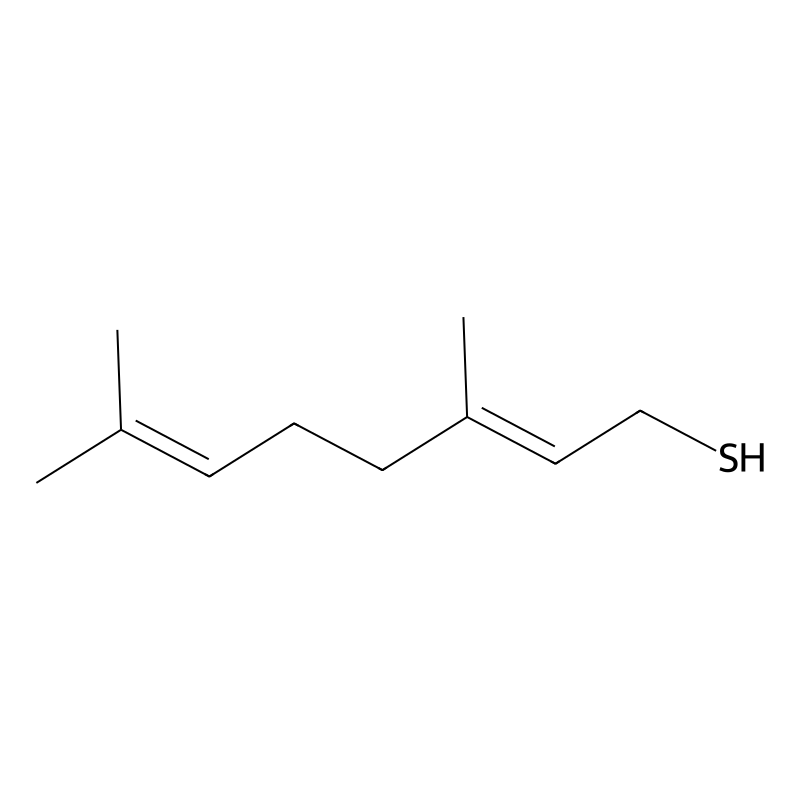

Thiogeraniol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Thiogeraniol, the thiol analog of geraniol, is an acyclic monoterpenoid where the terminal hydroxyl group is replaced by a sulfhydryl (thiol) group. This structural modification is the primary determinant of its distinct chemical properties and applications, differentiating it from its more common alcohol counterpart. While geraniol is known for its floral, sweet scent, thiogeraniol provides a powerful and complex aroma profile described as green, sulfurous, and fruity, with notes of grapefruit and berry, making it a key component in specialized flavor and fragrance applications. Its utility extends to materials science, where the thiol group offers unique reactivity pathways not accessible with geraniol.

Direct substitution of Thiogeraniol with its alcohol precursor, geraniol, is not viable for applications that depend on the specific attributes of the thiol functional group. The distinct, sharp grapefruit-like aroma of Thiogeraniol is critical for creating authentic tropical and citrus flavor profiles, a sensory effect that the purely floral character of geraniol cannot replicate. Furthermore, in synthetic and materials science contexts, the thiol group enables specific, high-efficiency covalent bonding mechanisms, such as thiol-ene click reactions, for which geraniol's hydroxyl group is an unsuitable reaction partner. Therefore, selecting geraniol when Thiogeraniol is specified would result in a failure to meet key performance criteria in both sensory and chemical reactivity applications.

Distinct Sensory Profile for High-Impact Flavor & Fragrance Formulation

The primary differentiator for procurement in the flavor and fragrance industry is sensory performance. Thiogeraniol is characterized by a potent, sharp, grapefruit-like and sulfurous aroma profile, essential for creating authentic tropical fruit, berry, and citrus notes. In contrast, its alcohol analog, Geraniol, possesses a distinctly different floral, sweet, rose-like scent. This fundamental difference in organoleptic properties means Geraniol cannot be used as a substitute when the specific, high-impact sulfurous notes of Thiogeraniol are required for a formulation's target profile.

| Evidence Dimension | Odor Profile |

| Target Compound Data | Sharp, grapefruit-like, green, sulfurous, fruity, berry, catty. |

| Comparator Or Baseline | Geraniol: Floral, sweet, rose-like. |

| Quantified Difference | Qualitatively distinct sensory categories (Sulfurous/Citrus vs. Floral/Sweet). |

| Conditions | Sensory evaluation by trained panelists. |

This justifies the selection of Thiogeraniol for creating authentic, high-impact citrus and tropical fruit flavors where the sulfur note is a critical component.

Unique Precursor Suitability for Thiol-Ene "Click" Chemistry

Thiogeraniol's terminal thiol (-SH) group makes it a suitable precursor for radical-mediated thiol-ene addition reactions, a class of high-efficiency 'click' chemistry. This reaction allows for the facile synthesis of polythioethers and the functionalization of materials containing alkene groups under mild conditions. The comparator, Geraniol, possesses a hydroxyl (-OH) group which is unreactive in this specific transformation. This binary difference in reactivity makes Thiogeraniol an essential building block for polymer and materials scientists utilizing this specific synthetic pathway.

| Evidence Dimension | Reactivity in Thiol-Ene Addition |

| Target Compound Data | Reactive; participates in reaction via thiol group. |

| Comparator Or Baseline | Geraniol: Non-reactive; hydroxyl group does not participate. |

| Quantified Difference | Binary (Yes/No) reactivity for a major class of polymerization/functionalization reactions. |

| Conditions | Radical-initiated (e.g., photoinitiation) thiol-ene reaction conditions. |

For any process requiring thiol-ene chemistry for polymer synthesis or surface modification, Thiogeraniol is a necessary precursor while Geraniol is synthetically incompatible.

Superior Antioxidant Potential Based on Thiol Functionality

While direct comparative studies are limited, the antioxidant potential of Thiogeraniol can be inferred as superior to Geraniol based on fundamental chemical principles. The sulfhydryl (S-H) bond in thiols is weaker and more polarizable than the hydroxyl (O-H) bond in alcohols, making thiols more effective hydrogen atom donors to neutralize free radicals. For context, Geraniol has been quantified to have a DPPH free radical scavenging IC50 value of 663 nmol. Given the greater reactivity of the S-H group in radical scavenging, Thiogeraniol is expected to exhibit significantly higher antioxidant activity, making it a more potent choice for applications requiring protection from oxidative degradation.

| Evidence Dimension | Radical Scavenging Activity (DPPH Assay) |

| Target Compound Data | Predicted to be significantly lower than 663 nmol (higher activity) due to the presence of the more reactive S-H bond. |

| Comparator Or Baseline | Geraniol: IC50 = 663 nmol. |

| Quantified Difference | Inferred higher potency based on established chemical principles of S-H vs. O-H bond reactivity in radical scavenging. |

| Conditions | In-vitro DPPH radical scavenging assay. |

This provides a strong chemical basis for selecting Thiogeraniol over Geraniol in formulations where enhanced antioxidant performance is a critical design parameter.

Formulation of Authentic Grapefruit and Tropical Fruit Flavors

Thiogeraniol is the indicated choice for developing flavor profiles where a sharp, naturalistic grapefruit or passionfruit character is required. Its unique sulfurous note provides an authenticity that cannot be achieved with non-thiolated terpenes like geraniol, making it critical for premium beverage, confectionary, and food products.

Monomer for Thiol-Ene Polymerization and Material Functionalization

In materials science, Thiogeraniol serves as a key monomer for synthesizing advanced polymers and networks via thiol-ene click chemistry. This enables the production of functional materials such as specialty optical coatings, adhesives, and biocompatible hydrogels with high efficiency and under mild process conditions where its alcohol analog, geraniol, is unsuitable.

Functional Additive for Enhanced Material and Formulation Stability

Based on the superior hydrogen-donating ability of its thiol group compared to geraniol's hydroxyl group, Thiogeraniol is a candidate for use as a highly effective antioxidant. It can be incorporated into polymers, lubricants, or cosmetic formulations to protect against oxidative degradation, potentially extending product shelf-life and performance beyond what is achievable with geraniol.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

UNII

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

2,6-Octadiene-1-thiol, 3,7-dimethyl-, (2E)-: ACTIVE